

Part 1: Molecular Identity & Mechanistic Origin

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Compound of Interest

Compound Name: Vitaminb6impurity3

Cat. No.: B13051638

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1.1 Chemical Structure and Nomenclature Unlike the water-soluble core of Pyridoxine, Impurity 3 is characterized by the closure of the 4- and 5-hydroxymethyl groups into a seven-membered dioxepino ring. This modification significantly alters the molecule's polarity, shifting it from hydrophilic to lipophilic.

- CAS Number: 1385767-86-1[1][2][3][4]
- Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][5]
- Molecular Formula: C₁₂H₁₇NO₃[2]
- Molecular Weight: 223.27 g/mol [1][2][3][5]
- Structural Class: Cyclic Acetal / Pyridoxine Derivative

1.2 Formation Mechanism (The "Acetal Pathway") The formation of CAS 1385767-86-1 follows a classical acid-catalyzed acetalization pathway. This typically occurs when Pyridoxine is exposed to butyraldehyde (or a propyl-donating precursor) under acidic conditions. In synthetic organic chemistry, this reaction is often intentionally employed to protect the 4,5-positions during the synthesis of Pyridoxal-5-Phosphate (P5P), preventing unwanted phosphorylation at these sites.

- Root Cause in API: Residual intermediate from P5P synthesis or cross-contamination with aldehyde-containing solvents/reagents.

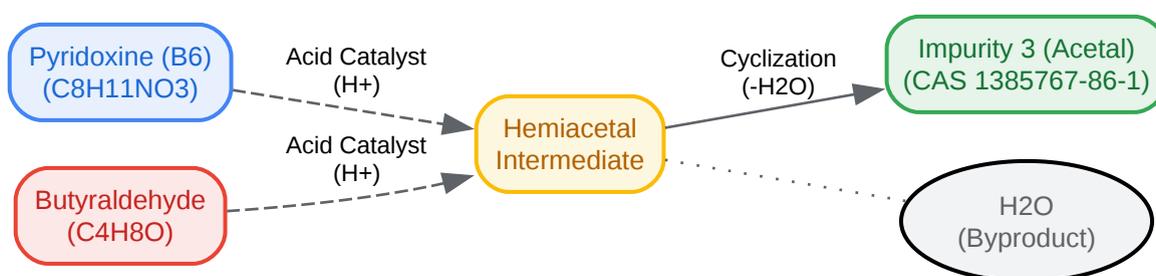
- **Stability Context:** The acetal linkage is stable in neutral/alkaline conditions but hydrolytically unstable in strong acids, reverting to Pyridoxine and the parent aldehyde.

Table 1: Physicochemical Comparison

Feature	Pyridoxine (API)	Impurity 3 (CAS 1385767-86-1)	Implications for Analysis
Polarity (LogP)	-0.77 (Hydrophilic)	~1.5 - 2.0 (Estimated)	Impurity 3 elutes much later in RP-HPLC.
Solubility	Water, Ethanol	Methanol, DCM, Ethyl Acetate	Requires organic extraction for recovery.
UV Max	~290 nm	~285-295 nm (Similar chromophore)	Standard UV detection is viable.
pKa (Pyridine N)	~5.0	~5-6 (Slight shift due to ring constraint)	pH control in Mobile Phase is critical.

Part 2: Visualization of Formation Pathway

The following diagram illustrates the acid-catalyzed condensation mechanism converting Pyridoxine to Impurity 3.



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Figure 1: Acid-catalyzed condensation of Pyridoxine with Butyraldehyde forming the cyclic dioxepino ring of Impurity 3.[1][6][7]

Part 3: Analytical Strategy & Detection Protocol

3.1 The "Lipophilic Trap" in Method Development Standard USP methods for Pyridoxine use ion-pairing reagents (like hexanesulfonic acid) to retain the polar B6 molecule. However, CAS 1385767-86-1 is significantly less polar. In a standard isocratic run optimized for B6, Impurity 3 may elute in the column wash or carry over to the next injection, leading to "ghost peaks."

3.2 Recommended RP-HPLC Protocol To capture both the polar API and the lipophilic Impurity 3, a gradient method is mandatory.

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) + 0.1% Hexanesulfonic Acid (Ion pairing for B6).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 290 nm (Diode Array recommended for peak purity).
- Temperature: 30°C.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	95	5	Retain Pyridoxine (RT ~4-5 min)
5.0	95	5	Isocratic hold
15.0	40	60	Elute Impurity 3 (RT ~12-14 min)
20.0	40	60	Column Wash
21.0	95	5	Re-equilibration

3.3 Mass Spectrometry (LC-MS/MS) Confirmation For trace analysis (<0.1%), UV is insufficient.

- Ionization: ESI Positive Mode.
- Parent Ion: $[M+H]^+ = 224.13$ m/z.
- Key Fragment: 178 m/z (Loss of propyl chain/ring opening).

Part 4: Synthesis & Isolation (Reference Standard Generation)

To validate the method, you must generate the impurity in situ or synthesize it.

Protocol: Acid-Catalyzed Acetalization

- Reactants: Dissolve 1.0 g Pyridoxine HCl in 20 mL anhydrous DMF.
- Reagent: Add 1.5 equivalents of Butyraldehyde.
- Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).
- Condition: Stir at 60°C for 4 hours under Nitrogen.
- Workup: Neutralize with NaHCO_3 , evaporate solvent.
- Purification: Flash chromatography (Silica gel), eluting with DCM:Methanol (95:5).
- Validation: NMR (^1H) must show the propyl triplet and the disappearance of free CH_2OH protons at positions 4 and 5.

Part 5: Regulatory & Toxicological Context (ICH M7)

5.1 Genotoxicity Assessment Impurity 3 contains a pyridine ring and an acetal ether linkage.

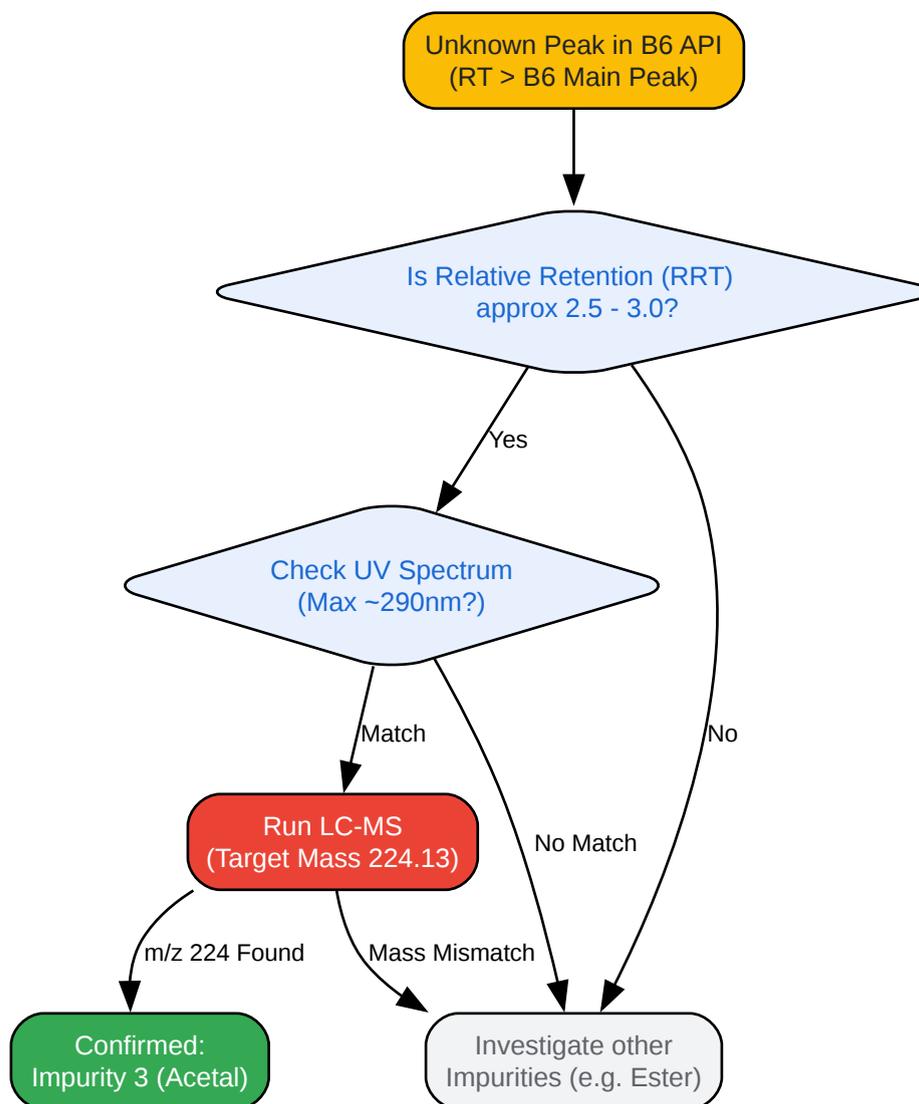
- Alerts: It does not contain classical structural alerts (nitro, N-nitroso, epoxide) defined in ICH M7.

- Metabolic Risk: In vivo hydrolysis (stomach acid) will release Butyraldehyde.
- Butyraldehyde Toxicity: While an irritant, Butyraldehyde is generally not classified as a high-potency mutagen. However, strict control limits (TTC - Threshold of Toxicological Concern) usually apply if specific tox data is absent.

5.2 Control Limits

- Reporting Threshold: 0.05% (Standard for APIs).
- Identification Threshold: 0.10%.
- Qualification Threshold: 0.15% (Requires tox studies if exceeded).

Part 6: Analytical Decision Workflow



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Figure 2: Decision tree for confirming the presence of CAS 1385767-86-1 in Pyridoxine samples.

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